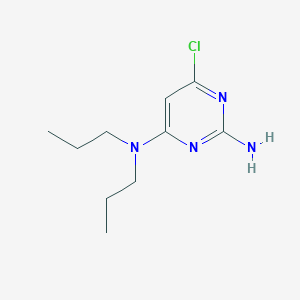

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

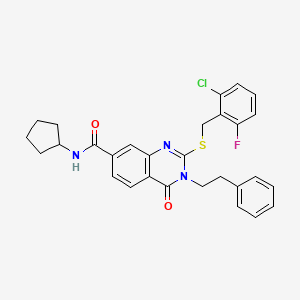

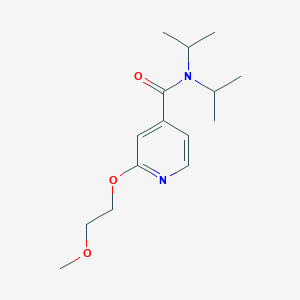

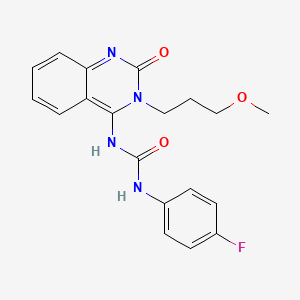

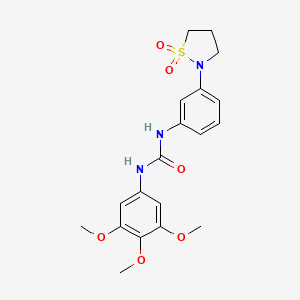

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in medicinal and pharmaceutical applications due to their nitrogen-containing structure. Although the specific compound 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is not directly mentioned in the provided papers, the general class of chloro-substituted pyrimidines is well-represented and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of chloro-substituted pyrimidines can be achieved through various methods. For instance, a series of 6-chloro-2,4-diaminopyrimidines was synthesized and tested as inhibitors of spiroperidol binding, indicating the potential for creating compounds with specific biological activities . Another study reported the synthesis of multinucleate pyrimidine chalcogen derivatives by substituting chlorine with nucleophilic dichalcogenide anions . Additionally, 6-chloro-2-pyridyl esters were synthesized using the DCC method, showcasing the reactivity of these compounds in peptide bond formation . These examples demonstrate the versatility of synthetic approaches for chloro-substituted pyrimidines.

Molecular Structure Analysis

The molecular structure of chloro-substituted pyrimidines has been analyzed using various techniques, including X-ray diffraction and computational methods. The structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine were determined by X-ray methods, revealing planar six-membered rings with significant double-bond character . Another study used X-ray crystallography to determine the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and related compounds . These analyses provide insights into the molecular conformations and potential reactivity of these compounds.

Chemical Reactions Analysis

Chloro-substituted pyrimidines can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine was synthesized through such reactions, highlighting the compound's role as an intermediate in anticancer drug synthesis . The reactivity of these compounds is influenced by the presence of the chlorine atom, which can be selectively substituted to create diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyrimidines are influenced by their molecular structure and substituents. For instance, the presence of chlorine and other substituents can affect the compound's solubility, melting point, and stability. The study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester provided insights into the intermolecular interactions and crystal packing of such compounds, as well as their electronic properties through quantum chemical calculations and Hirshfeld surface analysis . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Applications De Recherche Scientifique

Antimalarial Research

6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine, along with its derivatives, has been extensively studied in the field of antimalarial research. For instance, structural, bonding, and spectral analysis of antimalarial drugs including pyrimidinediamine derivatives were investigated to understand their interactions and potential effectiveness (Sherlin et al., 2018). Further, investigations into the synthesis of similar compounds as potential antimalarial agents have been conducted, highlighting the ongoing interest in this compound for malaria treatment (Hung & Werbel, 1984).

Dopamine Receptor Studies

Research has been conducted on pyrimidinediamine derivatives for their potential as dopamine receptor inhibitors. A series of 6-chloro-2,4-diaminopyrimidines was synthesized to study their affinity for dopamine receptors, which can have implications in neurological and psychiatric disorders (Gueremy et al., 1982).

Antitumor Activity

The antitumor activity of pyrimidinediamine derivatives has also been a subject of research. Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and evaluated for their potential in inhibiting tumor growth, demonstrating the compound’s relevance in cancer research (Grivsky et al., 1980).

Material Science

In the field of materials science, derivatives of pyrimidinediamine have been used in the synthesis of novel materials. For instance, polyimides and related nanofoams have been developed using pyrimidine-based compounds for applications in electronics and other industries (Aram & Mehdipour-Ataei, 2013).

Structural Chemistry

Studies in structural chemistry have utilized pyrimidinediamine compounds to understand molecular geometry, bonding, and interactions. Investigations into the structure and spectral characteristics of chloropyrimidine derivatives, for example, provide insight into their electronic and molecular properties (Gupta et al., 2006).

Safety and Hazards

The safety information for “6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

6-chloro-4-N,4-N-dipropylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN4/c1-3-5-15(6-4-2)9-7-8(11)13-10(12)14-9/h7H,3-6H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDMBWALBCIKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)

![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)

![3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3001721.png)

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)